N-(4-(Benzyloxy)phenyl)cinnamamide
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Overview
Description
N-(4-(Benzyloxy)phenyl)cinnamamide is an organic compound with the molecular formula C22H19NO2. It is a derivative of cinnamamide, characterized by the presence of a benzyloxy group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Benzyloxy)phenyl)cinnamamide typically involves the reaction of 4-(benzyloxy)aniline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods: This includes optimizing reaction conditions, using continuous-flow reactors for better control, and employing efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-(4-(Benzyloxy)phenyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Medicine: Potential use as an anti-tumor agent due to its ability to inhibit cell proliferation.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(Benzyloxy)phenyl)cinnamamide involves its interaction with cholinesterase enzymes. It inhibits acetylcholinesterase and butyrylcholinesterase, leading to an increase in acetylcholine levels in the brain. This is particularly beneficial in the treatment of neurodegenerative diseases like Alzheimer’s . The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine .
Comparison with Similar Compounds
- N-(4-chlorobenzyl)-N-(4-substituted phenyl)benzamide
- N-(4-phenylthiazol-2-yl)cinnamamide
- N-(4-(benzyloxy)phenyl)glycinamide
Uniqueness: N-(4-(Benzyloxy)phenyl)cinnamamide stands out due to its specific structure that combines the benzyloxy group with the cinnamamide moiety. This unique combination enhances its ability to inhibit cholinesterase enzymes more effectively compared to other similar compounds .
Properties
Molecular Formula |
C22H19NO2 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(E)-3-phenyl-N-(4-phenylmethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C22H19NO2/c24-22(16-11-18-7-3-1-4-8-18)23-20-12-14-21(15-13-20)25-17-19-9-5-2-6-10-19/h1-16H,17H2,(H,23,24)/b16-11+ |
InChI Key |
LIFRCWMDNFFYSR-LFIBNONCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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